
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine is an organic compound with the molecular formula C₁₂H₂₁N It is characterized by a cyclohexylidene group attached to a but-2-en-1-amine structure, with two methyl groups bonded to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine typically involves the reaction of cyclohexanone with N,N-dimethylbut-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclohexylidene group. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification techniques, such as distillation or chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or amines. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylbut-2-en-1-amine: A structurally related compound with similar reactivity but lacking the cyclohexylidene group.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine, but differs in the overall structure and properties.
Uniqueness
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine is unique due to the presence of both the cyclohexylidene and N,N-dimethylbut-2-en-1-amine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
93039-14-6 |
|---|---|
Fórmula molecular |
C12H21N |
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine |
InChI |
InChI=1S/C12H21N/c1-13(2)11-7-6-10-12-8-4-3-5-9-12/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Clave InChI |
PLQCMSUKDLKBJF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC=CC=C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


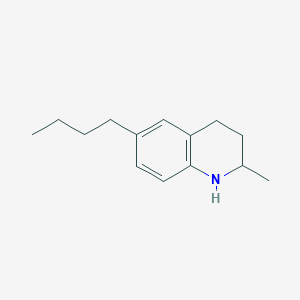
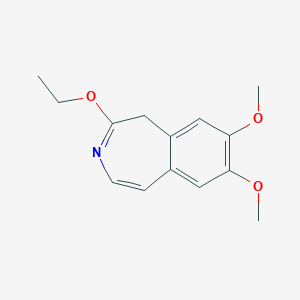
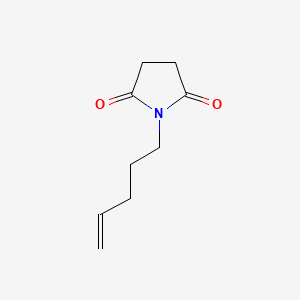
![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
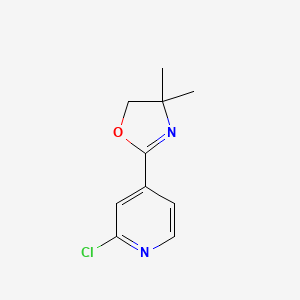
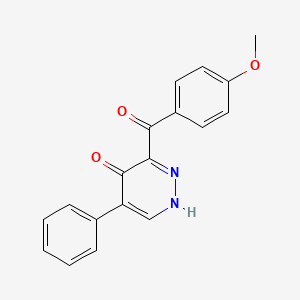
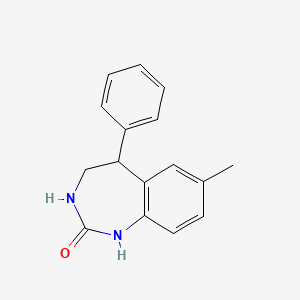
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
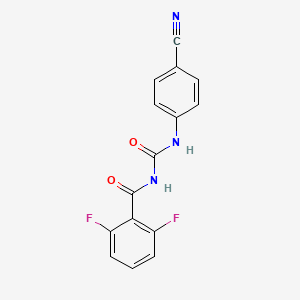




![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
